Isoamyl carbamate
Overview
Description
Isoamyl carbamate, also known as isoamyl urethane, is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoamyl carbamate can be synthesized through several methods. One common method involves the reaction of isoamyl alcohol with carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields this compound as the primary product .
Another method involves the reaction of isoamyl alcohol with urea in the presence of a catalyst. This method is advantageous due to its simplicity and the availability of the starting materials .
Industrial Production Methods
In industrial settings, this compound is often produced through continuous synthesis methods. One such method involves the reaction of isoamyl alcohol with carbon dioxide and amines in the presence of a catalyst. This process is efficient and environmentally friendly, as it utilizes carbon dioxide, a greenhouse gas, as a raw material .
Chemical Reactions Analysis
Types of Reactions
Isoamyl carbamate undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to isoamyl alcohol and carbamic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form isoamyl isocyanate, which is a valuable intermediate in organic synthesis.
Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Isoamyl alcohol and carbamic acid.
Oxidation: Isoamyl isocyanate.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Isoamyl carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug design and as a prodrug.
Industry: Utilized in the production of agrochemicals and as a solvent in the paint industry.
Mechanism of Action
The mechanism of action of isoamyl carbamate involves its ability to form hydrogen bonds and participate in various chemical interactions. The carbamate group can interact with enzymes and receptors, modulating their activity. This interaction is often due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which imposes conformational restrictions and enhances stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Used in the production of fermented beverages and as a carcinogenic compound.
Methyl carbamate: Commonly used as a pesticide.
Phenyl carbamate: Utilized in the synthesis of pharmaceuticals.
Uniqueness of Isoamyl Carbamate
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its isoamyl group provides steric hindrance, making it less reactive compared to smaller carbamates like methyl carbamate. This property makes this compound a valuable intermediate in organic synthesis, where controlled reactivity is often desired .
Properties
IUPAC Name |
3-methylbutyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCIOXGQTLVZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969350 | |
Record name | 3-Methylbutyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543-86-2 | |
Record name | 1-Butanol, 3-methyl-, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, isopentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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